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molecular formula C6H5BrFN B1292714 2-Bromo-3-fluoro-6-methylpyridine CAS No. 374633-36-0

2-Bromo-3-fluoro-6-methylpyridine

Cat. No. B1292714
M. Wt: 190.01 g/mol
InChI Key: KKVUMKHUMBXLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174981B2

Procedure details

2-Bromo-3-fluoro-6-methylpyridine (3.60 g, 18.9 mmol) was dissolved in 10 mL of pyridine in pressure tube. To this was added 50 mL of water, and the mixture was warmed to 85° C. Potassium permanganate (5.99 g, 37.9 mmol) was added, the tube was capped, and the mixture was stirred at 85° C. for 48 hours. The mixture was filtered through GF/F filter paper, and the filtrate was concentrated to about half volume under reduced pressure. The remaining material was acidified to pH 4 with 1M aqueous HCl and extracted with EtOAc. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure to give 0.70 g of the title compound (17%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.99 g
Type
reactant
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[OH2:10].[Mn]([O-])(=O)(=O)=[O:12].[K+]>N1C=CC=CC=1>[Br:1][C:2]1[N:3]=[C:4]([C:9]([OH:12])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC1=NC(=CC=C1F)C
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.99 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 85° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was capped
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about half volume under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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